2-[(Pyridin-2-ylmethyl)amino]propan-1-ol 2-[(Pyridin-2-ylmethyl)amino]propan-1-ol
Brand Name: Vulcanchem
CAS No.: 797026-88-1
VCID: VC12020520
InChI: InChI=1S/C9H14N2O/c1-8(7-12)11-6-9-4-2-3-5-10-9/h2-5,8,11-12H,6-7H2,1H3
SMILES: CC(CO)NCC1=CC=CC=N1
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

2-[(Pyridin-2-ylmethyl)amino]propan-1-ol

CAS No.: 797026-88-1

Cat. No.: VC12020520

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

2-[(Pyridin-2-ylmethyl)amino]propan-1-ol - 797026-88-1

Specification

CAS No. 797026-88-1
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 2-(pyridin-2-ylmethylamino)propan-1-ol
Standard InChI InChI=1S/C9H14N2O/c1-8(7-12)11-6-9-4-2-3-5-10-9/h2-5,8,11-12H,6-7H2,1H3
Standard InChI Key UNXXZZBCTYIRIR-UHFFFAOYSA-N
SMILES CC(CO)NCC1=CC=CC=N1
Canonical SMILES CC(CO)NCC1=CC=CC=N1

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 2-position with a methylamino-propanol group. Key structural descriptors include:

  • SMILES: CC(CO)NCC1=CC=CC=N1

  • InChIKey: UNXXZZBCTYIRIR-UHFFFAOYSA-N

  • IUPAC Name: 2-(pyridin-2-ylmethylamino)propan-1-ol.

The pyridine ring contributes aromaticity and basicity, while the propanol-amine moiety introduces hydrogen-bonding capabilities and stereochemical flexibility.

Predicted Physicochemical Properties

Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺167.11789136.5
[M+Na]⁺189.09983147.6
[M-H]⁻165.10333138.0

These values suggest moderate molecular rigidity, influenced by the planar pyridine ring and flexible propanol chain.

Synthesis and Preparation Strategies

Critical Reaction Parameters

  • Reducing Agents: Sodium borohydride (NaBH₄) is typically employed for imine reduction, ensuring mild conditions and high yields.

  • Solvent Systems: Methanol or ethanol are preferred due to their polarity and compatibility with borohydride reagents.

Experimental and Computational Data

Crystallographic Insights

The copper complex crystallizes in the monoclinic space group P2₁/c, with unit cell parameters:

  • a = 10.573 Å, b = 15.829 Å, c = 9.922 Å

  • β = 106.65°, V = 1593.3 ų .

Hydrogen bonding between the alcohol group and nitrate anions stabilizes the crystal lattice, underscoring the compound’s role in supramolecular assembly .

Spectroscopic Characterization

While experimental spectra for 2-[(pyridin-2-ylmethyl)amino]propan-1-ol are unavailable, FT-IR data for its copper complex reveals:

  • ν(N-H): 3280 cm⁻¹ (amine stretch)

  • ν(C-O): 1085 cm⁻¹ (alcohol stretch) .

Challenges and Future Directions

Knowledge Gaps

No peer-reviewed studies directly investigate this compound’s biological activity, synthetic scalability, or material properties . Patent literature also lacks coverage, indicating untapped commercial potential .

Research Opportunities

  • Pharmacological Screening: Evaluate antimicrobial or receptor-binding activity.

  • Ligand Design: Exploit its tridentate coordination capability for transition-metal catalysts.

  • Synthetic Optimization: Develop scalable routes using flow chemistry or biocatalysis.

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